molecular formula C12H18N2O2S B189902 1-Benzyl-4-methanesulfonyl-piperazine CAS No. 118546-61-5

1-Benzyl-4-methanesulfonyl-piperazine

Cat. No. B189902
CAS RN: 118546-61-5
M. Wt: 254.35 g/mol
InChI Key: CKKQEWFEZNDPLJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methanesulfonyl-piperazine is a chemical compound with the CAS Number: 118546-61-5. It has a molecular weight of 254.35 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

1-Benzyl-4-methanesulfonyl-piperazine has a molecular weight of 254.35 . It is a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Structural Characterization

1-Benzyl-4-methanesulfonyl-piperazine has been synthesized and characterized, demonstrating its importance in structural chemistry and as a precursor for further chemical modifications. For instance, Naveen et al. (2007) detailed the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, revealing its crystallization in the monoclinic crystal class and providing insights into its molecular geometry, which includes a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Pharmacological Research

In the realm of pharmacology, 1-Benzyl-4-methanesulfonyl-piperazine derivatives have been explored for their therapeutic potentials. Research has delved into their action as ligands for melanocortin receptors, demonstrating the structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists. This study highlights the importance of the piperazine structure in medicinal chemistry, showing several derivatives' active binding to melanocortin receptors, indicating their potential for therapeutic applications (Mutulis et al., 2004).

Anticancer Activity

A significant application of 1-Benzyl-4-methanesulfonyl-piperazine derivatives is in anticancer research. Kumar et al. (2007) synthesized and evaluated derivatives for their inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This study suggests that certain derivatives of 1-Benzyl-4-methanesulfonyl-piperazine exhibit significant potential as chemotherapeutic agents, with particular compounds showing notable efficacy in inhibiting cancer cell growth (Kumar et al., 2007).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of 1-Benzyl-4-methanesulfonyl-piperazine derivatives has also been conducted. Mallesha and Mohana (2011) synthesized novel derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities. Their findings indicate that certain derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, showcasing the compound's versatility in developing new therapeutic agents (Mallesha & Mohana, 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzyl-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKQEWFEZNDPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354704
Record name 1-Benzyl-4-methanesulfonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methanesulfonyl-piperazine

CAS RN

118546-61-5
Record name 1-Benzyl-4-methanesulfonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-benzylpiperazine (8.8 g), methanesulphonyl chloride (4.3 ml), anhydrous potassium carbonate (20 g) in dry acetonitrile (100 ml) was stirred at ambient temperature for five hours to give N-benzyl-N'-methanesulphonylpiperazine (m.p. 115°-116° C.).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To dichloromethane (50 ml) was added 1-benzylpiperazine (10.0 g, 56.73 mmol), methanesulfonyl chloride (4.4 ml, 56.85 mmol) was added under ice-cooling with stirring, and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with 10% aqueous sodium carbonate solution, and extracted with dichloromethane. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (9.58 g, yield 66%) as a pale-yellow solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (966 μl, 12.5 mmol) was added dropwise to a solution of 1-benzylpiperazine (2 g, 11.3 mmol) and triethylamine (1.74 ml, 12.5 mmol) in dry methylene chloride (30 ml) cooled at 0° C. After stirring for 1 hour at ambient temperature, the mixture was partitioned between water and methylene chloride. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with methylene chloride/ethyl acetate (7/3) to give 1-benzyl-4-methylsulfonylpiperazine (2.5 g, 87%).
Quantity
966 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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